molecular formula C8H11ClN2S B1459519 [5-Chloro-2-(ethylthio)phenyl]-hydrazine CAS No. 1478187-78-8

[5-Chloro-2-(ethylthio)phenyl]-hydrazine

Cat. No.: B1459519
CAS No.: 1478187-78-8
M. Wt: 202.71 g/mol
InChI Key: QZPOSPBQHMGYFE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of [5-Chloro-2-(ethylthio)phenyl]-hydrazine typically involves the reaction of 5-chloro-2-(ethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

[5-Chloro-2-(ethylthio)phenyl]-hydrazine undergoes various types of chemical reactions, including:

Scientific Research Applications

[5-Chloro-2-(ethylthio)phenyl]-hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [5-Chloro-2-(ethylthio)phenyl]-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress and signaling pathways, influencing various cellular processes .

Comparison with Similar Compounds

[5-Chloro-2-(ethylthio)phenyl]-hydrazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

(5-chloro-2-ethylsulfanylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c1-2-12-8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPOSPBQHMGYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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